1-羟基咔啶-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

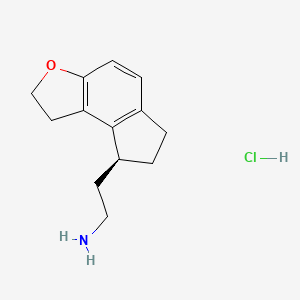

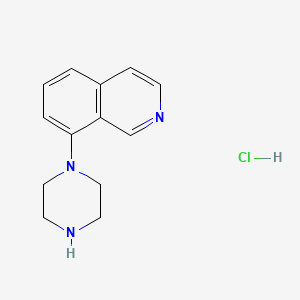

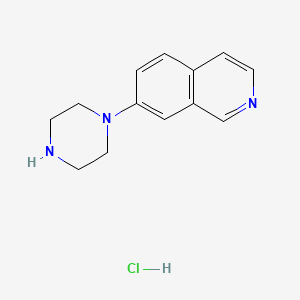

1-Hydroxycanthin-6-one is a natural product found in Eurycoma longifolia . It is an indole alkaloid that is 6H-indolo [3,2,1-de] [1,5]naphthyridine substituted by an oxo group at position 6 . It has a role as a metabolite and an antimycobacterial drug .

Synthesis Analysis

The synthesis of canthin-6-one alkaloids has been achieved via different approaches by many researchers . The use of the Bischer-Napieralski reaction to synthesize canthin-6-one alkaloids was first reported in 1966, and a more recent synthesis was reported in 2005 . The overall yield of canthin-6-one in the later synthesis was increased to 76.83% in four steps .

Molecular Structure Analysis

The molecular formula of 1-Hydroxycanthin-6-one is C14H8N2O2 . The molecular weight is 236.22 g/mol . The IUPAC name is 8-hydroxy-1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .

Chemical Reactions Analysis

Canthin-6-one alkaloids have been synthesized via different approaches by many researchers . The primary effect of canthin-6-one is as an antiproliferative, possibly by interfering with the G/M transition .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxycanthin-6-one include a molecular weight of 236.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The topological polar surface area is 55.1 Ų . The complexity is 409 .

科学研究应用

Antiplasmodial Activity

1-Hydroxycanthin-6-one has been studied for its potential in treating malaria, a disease caused by Plasmodium parasites. Research has shown that compounds isolated from plants containing this molecule exhibit antiplasmodial activity, which could be beneficial in developing new antimalarial drugs .

Anti-Inflammatory Properties

This compound has demonstrated significant roles in the amelioration of various human diseases in animal models due to its anti-inflammatory properties. Studies are exploring the molecular mechanisms of this effect, which could lead to new treatments for chronic inflammatory diseases .

Antimicrobial Potential

The antimicrobial properties of 1-Hydroxycanthin-6-one are notable, with research indicating its effectiveness against a range of phytopathogenic fungi and bacteria. This could lead to the development of new antimicrobial agents for use in healthcare and agriculture .

Biochemical Pathway Studies

1-Hydroxycanthin-6-one is part of a class of β-carboline alkaloids derived from tryptophan. Understanding its biosynthetic pathway is crucial for biochemical research, which can lead to the discovery of new drugs and synthetic methods for related compounds .

Agricultural Applications

In agriculture, the antifungal and antibacterial activities of 1-Hydroxycanthin-6-one derivatives can be harnessed to protect crops from diseases, potentially reducing the reliance on synthetic pesticides and contributing to sustainable farming practices .

Material Science Research

While direct applications in material science are not extensively documented, the chemical properties and synthesis of 1-Hydroxycanthin-6-one and its derivatives are of interest in the field. Understanding these properties can contribute to the development of novel materials with specific biological activities .

作用机制

Target of Action

1-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been shown to target multiple inflammatory mediators . The compound has been found to suppress NO production in LPS-activated RAW 264.7 macrophages . This suggests that the primary targets of 1-Hydroxycanthin-6-one are the inflammatory mediators involved in the immune response.

Mode of Action

The compound interacts with its targets by suppressing their activity, leading to a decrease in the production of inflammatory mediators . This interaction results in the inhibition of the inflammatory response, which can be beneficial in the treatment of chronic inflammatory diseases .

Biochemical Pathways

1-Hydroxycanthin-6-one affects major signaling pathways such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in the immune response and are involved in the regulation of inflammation. By affecting these pathways, 1-Hydroxycanthin-6-one can influence the downstream effects related to inflammation and immune response .

Pharmacokinetics

It is known that the compound is isolated from various plants , suggesting that it might be absorbed in the body through ingestion. More research is needed to fully understand the ADME properties of 1-Hydroxycanthin-6-one and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1-Hydroxycanthin-6-one’s action primarily involve the suppression of inflammatory mediators. This leads to a decrease in inflammation and potentially beneficial effects in the treatment of chronic inflammatory diseases . In addition, 1-Hydroxycanthin-6-one has been shown to play a neuroprotective effect by suppressing the production of NO from astrocytes .

安全和危害

1-Hydroxycanthin-6-one may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

属性

IUPAC Name |

8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYFITNQEPSUDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxycanthin-6-one | |

Q & A

Q1: What is known about the distribution of 1-Hydroxycanthin-6-one in nature?

A1: 1-Hydroxycanthin-6-one has been identified in both Ailanthus altissima [] and Ailanthus giraldii [], two closely related tree species.

Q2: How does the production of 1-Hydroxycanthin-6-one vary within Ailanthus altissima cell cultures?

A2: The production of this alkaloid in Ailanthus altissima cell cultures can be influenced by the addition of elicitors, like yeast glucan. While elicitation early in the growth cycle led to a two-fold increase in 1-Hydroxycanthin-6-one, the same treatment later in the cycle had a negative impact on production []. This suggests complex regulatory mechanisms are at play.

Q3: Are there any known enzymatic modifications of 1-Hydroxycanthin-6-one within Ailanthus altissima?

A3: Yes, research has identified an enzyme called 1-hydroxycanthin-6-one: S-adenosyl-l-methionine methyltransferase present in Ailanthus altissima cell cultures []. This enzyme suggests the potential for methylation of 1-Hydroxycanthin-6-one, likely playing a role in its metabolism or biological activity within the plant.

Q4: What analytical methods are commonly used to study 1-Hydroxycanthin-6-one and related alkaloids?

A4: Capillary gas chromatography has proven effective for separating and quantifying 1-Hydroxycanthin-6-one alongside other canthinone alkaloids in plant extracts and cell cultures []. This method allows researchers to study the alkaloid profile of Hannoa chlorantha, for example, and to assess the impact of different culture conditions on alkaloid production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

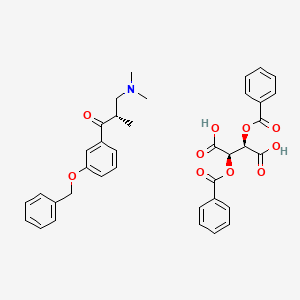

![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

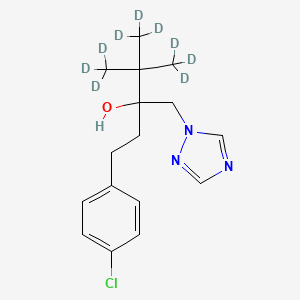

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

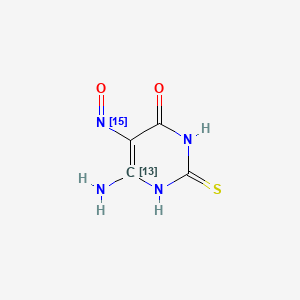

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)

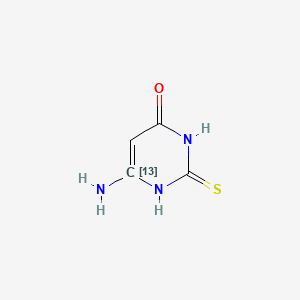

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)